molecular formula C26H26N2O3 B11295572 N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methyl-2-(2-methylphenoxy)acetamide

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methyl-2-(2-methylphenoxy)acetamide

Cat. No.: B11295572
M. Wt: 414.5 g/mol
InChI Key: PWPDIWPYHVXCOS-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(2-METHYLPHENOXY)ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate . This intermediate is then further reacted with various reagents to form the final product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(2-METHYLPHENOXY)ACETAMIDE undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(2-METHYLPHENOXY)ACETAMIDE involves the inhibition of tubulin polymerization. This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . The compound interacts with tubulin in a manner similar to colchicine, a well-known tubulin inhibitor .

Comparison with Similar Compounds

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(2-METHYLPHENOXY)ACETAMIDE can be compared to other indole derivatives such as:

These compounds share similar structural features but differ in their specific substituents and biological activities

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-N-methyl-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O3/c1-18-8-4-7-11-24(18)31-17-25(29)28(2)26(19-12-14-20(30-3)15-13-19)22-16-27-23-10-6-5-9-21(22)23/h4-16,26-27H,17H2,1-3H3

InChI Key

PWPDIWPYHVXCOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(C)C(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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